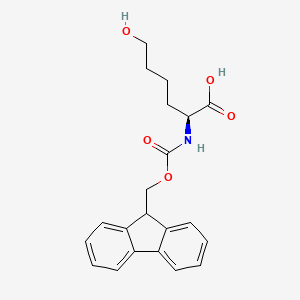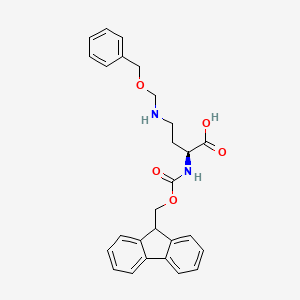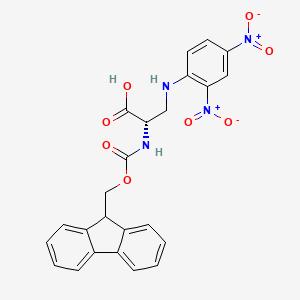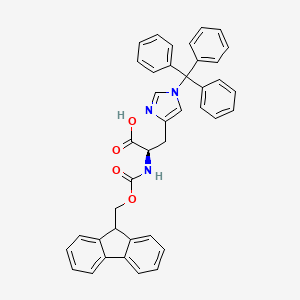
Fmoc-L-Nle(6-OH)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Nle(6-OH)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-norleucine(6-hydroxy)-OH, is a derivative of norleucine, an amino acid. The Fmoc group is commonly used as a protective group in peptide synthesis, allowing for the selective deprotection of amino groups under mild conditions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-L-Nle(6-OH)-OH is used in the synthesis of peptides and proteins. The Fmoc group allows for the selective protection and deprotection of amino groups, facilitating the stepwise assembly of peptide chains.
Biology
In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides to investigate the role of specific amino acids in protein folding and activity.
Medicine
In medicine, this compound is used in the development of peptide-based drugs. The compound’s stability and ease of deprotection make it an ideal candidate for drug design and synthesis.
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals, cosmetics, and food additives.
Mecanismo De Acción
Target of Action
The primary target of Fmoc-L-Nle(6-OH)-OH is the amino group in peptide synthesis . The Fmoc group, short for 9-fluorenylmethyloxycarbonyl, is a protective group used in organic synthesis, specifically for the protection of amino groups .
Mode of Action
This compound operates by protecting the amino group during peptide synthesis . The Fmoc group is stable under acidic conditions, allowing for selective cleavage of other protective groups such as Boc . The fmoc group can be quickly removed by the action of secondary amines such as piperidine .
Biochemical Pathways
The this compound compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino group, it allows for the selective addition and removal of other amino acids in the peptide chain .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence . By protecting the amino group, it prevents unwanted reactions and allows for the controlled assembly of the peptide chain .
Action Environment
The action of this compound is influenced by the reaction conditions, particularly the presence of secondary amines for the removal of the Fmoc group . The stability of the Fmoc group under acidic conditions also allows for its use in conjunction with other protective groups that are sensitive to acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Nle(6-OH)-OH typically involves the protection of the amino group of L-norleucine with the Fmoc group. This is achieved by reacting L-norleucine with 9-fluorenylmethyl chloroformate in the presence of a base such as triethylamine. The hydroxyl group at the 6th position can be introduced through various hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-L-Nle(6-OH)-OH undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different protective or functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-Leu-OH: Similar to Fmoc-L-Nle(6-OH)-OH but with a leucine residue instead of norleucine.
Fmoc-L-Val-OH: Contains a valine residue and is used in similar peptide synthesis applications.
Fmoc-L-Ile-OH: Contains an isoleucine residue and is also used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of the hydroxyl group at the 6th position, which allows for additional functionalization and modification. This makes it a versatile building block in peptide synthesis and drug design.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c23-12-6-5-11-19(20(24)25)22-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19,23H,5-6,11-13H2,(H,22,26)(H,24,25)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKMUBZYLZBKMO-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid](/img/structure/B613332.png)




![N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B613341.png)
